4-Methyl Estradiol-d3 4-Methyl Estradiol-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208442
InChI:
SMILES:
Molecular Formula: C₁₉H₂₃D₃O₂
Molecular Weight: 289.43

4-Methyl Estradiol-d3

CAS No.:

Cat. No.: VC0208442

Molecular Formula: C₁₉H₂₃D₃O₂

Molecular Weight: 289.43

* For research use only. Not for human or veterinary use.

4-Methyl Estradiol-d3 -

Specification

Molecular Formula C₁₉H₂₃D₃O₂
Molecular Weight 289.43

Introduction

4-Methyl Estradiol-d3 is a deuterated analog of 4-methylestradiol, a synthetic estrogen derivative. This compound incorporates three deuterium atoms at specific positions (16,16,17) to enhance metabolic stability and analytical detectability in research settings . Below is a comprehensive analysis of its properties, applications, and research significance.

Synthesis and Structural Modifications

4-Methyl Estradiol-d3 is synthesized through reductive aromatization of deuterium-labeled precursors, building on methods used for non-deuterated 4-methylestradiol . The incorporation of deuterium reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life in biological systems .

Biological Activity and Pharmacokinetics

  • Estrogen Receptor Interaction: Acts as an estrogen receptor (ER) agonist, though with reduced binding affinity compared to estradiol .

  • Metabolic Stability: Deuterium substitution slows hepatic metabolism, making it valuable for tracing estrogenic pathways .

  • Bioavailability: Enhanced stability allows for prolonged detection in plasma and tissues during pharmacokinetic studies .

Research Applications

4-Methyl Estradiol-d3 is primarily utilized in analytical and pharmacological research:

ApplicationPurposeKey Findings
MetabolomicsInternal standard for LC-MS/MS quantificationImproves accuracy in measuring endogenous estrogen levels in biological samples .
Pharmacokinetic StudiesTracking absorption, distribution, and excretionDeuterium labeling distinguishes exogenous from endogenous estrogens .
Endocrine Disruption ResearchAssessing environmental estrogen analogsDetects synthetic estrogens in aquatic ecosystems due to isotopic signatures .

Analytical and Regulatory Status

  • Purity: Commercial batches exceed 98% purity, validated via NMR and mass spectrometry .

  • Storage: Stable at +4°C in inert atmospheres to prevent isotopic exchange .

  • Regulatory Use: Employed as a certified reference material (CRM) in compliance with ISO 17034 standards .

Comparative Data

The deuterated form exhibits distinct properties compared to non-deuterated 4-methylestradiol:

Property4-Methyl Estradiol-d34-Methylestradiol
Half-life~12 hours (in vitro)~6 hours (in vitro)
Metabolic DegradationReduced CYP3A4 activityRapid hepatic clearance
Detection Limit0.1 ng/mL (LC-MS/MS)1.0 ng/mL (LC-MS/MS)

Future Directions

Ongoing studies explore its potential in:

  • Cancer Therapeutics: Targeting estrogen receptor-positive breast cancer models .

  • Environmental Toxicology: Quantifying synthetic estrogen pollution in waterways .

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